molecular formula C9H12FNO B13605573 (S)-1-(3-fluoro-2-methoxyphenyl)ethanamine

(S)-1-(3-fluoro-2-methoxyphenyl)ethanamine

Cat. No.: B13605573
M. Wt: 169.20 g/mol
InChI Key: XKDDLSQQLGMSCP-LURJTMIESA-N
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Description

(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using a chiral amine source and a reducing agent like sodium cyanoborohydride.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell growth.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluorophenyl)ethan-1-amine: Lacks the methoxy group, which may affect its biological activity.

    (S)-1-(3-Methoxyphenyl)ethan-1-amine: Lacks the fluorine atom, which may influence its reactivity and binding properties.

Uniqueness

(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both fluorine and methoxy groups, which can significantly impact its chemical and biological properties.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S)-1-(3-fluoro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

XKDDLSQQLGMSCP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)OC)N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OC)N

Origin of Product

United States

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